molecular formula C21H33NaO7P B10775761 Cytostatin (sodium salt)

Cytostatin (sodium salt)

Cat. No.: B10775761
M. Wt: 451.4 g/mol
InChI Key: UWBZHYPMUIFWGC-IAPNMYKYSA-N
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Description

Cytostatin (sodium salt) is a natural antitumor compound known for its ability to inhibit cell adhesion to the extracellular matrix. It is a selective inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in various cellular processes. Cytostatin is derived from the bacterium Streptomyces sp. MJ654-NF4 and has shown significant potential in cancer research due to its ability to induce apoptosis in certain cancer cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytostatin (sodium salt) is typically obtained through fermentation processes involving the bacterium Streptomyces sp. MJ654-NF4. The fermentation broth is subjected to various purification steps, including solvent extraction, chromatography, and crystallization, to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of cytostatin (sodium salt) involves large-scale fermentation using optimized conditions to maximize yield. The fermentation process is carefully monitored and controlled to ensure the consistent production of high-quality cytostatin. After fermentation, the compound is extracted and purified using industrial-scale chromatography and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Cytostatin (sodium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of cytostatin (sodium salt) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from the chemical reactions of cytostatin (sodium salt) include oxidized and reduced derivatives, as well as substituted analogs. These products are often studied for their potential biological activities and therapeutic applications .

Scientific Research Applications

Cytostatin (sodium salt) has a wide range of scientific research applications, including:

Mechanism of Action

Cytostatin (sodium salt) exerts its effects by selectively inhibiting protein phosphatase 2A (PP2A). PP2A is a serine/threonine phosphatase that regulates various signaling pathways in eukaryotic cells. By inhibiting PP2A, cytostatin disrupts the dephosphorylation of key proteins involved in cell adhesion, migration, and apoptosis. This inhibition leads to the induction of apoptosis in cancer cells and the reduction of metastatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Cytostatin

Cytostatin (sodium salt) is unique due to its selective inhibition of PP2A without affecting other phosphatases such as PP1, PP2B, or PP5. This selectivity makes it a valuable tool for studying the specific role of PP2A in cellular processes and for developing targeted anticancer therapies .

Properties

Molecular Formula

C21H33NaO7P

Molecular Weight

451.4 g/mol

InChI

InChI=1S/C21H33O7P.Na/c1-5-6-7-8-9-10-18(22)17(4)19(28-29(24,25)26)13-11-15(2)21-16(3)12-14-20(23)27-21;/h5-10,12,14-19,21-22H,11,13H2,1-4H3,(H2,24,25,26);/b6-5+,8-7-,10-9-;/t15-,16-,17-,18-,19-,21-;/m0./s1

InChI Key

UWBZHYPMUIFWGC-IAPNMYKYSA-N

Isomeric SMILES

C/C=C/C=C\C=C/[C@@H]([C@H](C)[C@H](CC[C@H](C)[C@H]1[C@H](C=CC(=O)O1)C)OP(=O)(O)O)O.[Na]

Canonical SMILES

CC=CC=CC=CC(C(C)C(CCC(C)C1C(C=CC(=O)O1)C)OP(=O)(O)O)O.[Na]

Origin of Product

United States

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